trans-2-(Phenylthio)cyclohexanol

CAS No.:

Cat. No.: VC14015667

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16OS |

|---|---|

| Molecular Weight | 208.32 g/mol |

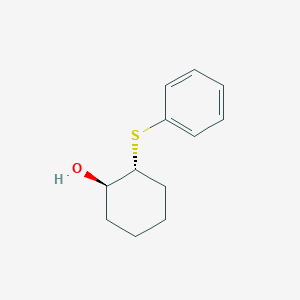

| IUPAC Name | (1R,2R)-2-phenylsulfanylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m1/s1 |

| Standard InChI Key | FLFDJSCCPRMYPE-VXGBXAGGSA-N |

| Isomeric SMILES | C1CC[C@H]([C@@H](C1)O)SC2=CC=CC=C2 |

| Canonical SMILES | C1CCC(C(C1)O)SC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

trans-2-(Phenylthio)cyclohexanol is systematically named (1R,2R)-2-phenylsulfanylcyclohexan-1-ol under IUPAC nomenclature. Its structure features a cyclohexanol ring where the hydroxyl (-OH) and phenylthio (-S-C₆H₅) groups occupy trans-diaxial positions, as confirmed by its isomeric SMILES:

C1CC[C@H]([C@@H](C1)O)SC2=CC=CC=C2.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆OS |

| Molecular Weight | 208.32 g/mol |

| IUPAC Name | (1R,2R)-2-phenylsulfanylcyclohexan-1-ol |

| InChIKey | FLFDJSCCPRMYPE-VXGBXAGGSA-N |

| PubChem CID | 11805926 |

The compound’s stereochemistry is critical to its reactivity and interactions, particularly in enantioselective synthesis .

Synthesis and Stereochemical Control

The synthesis of trans-2-(Phenylthio)cyclohexanol involves multi-step strategies to achieve precise stereochemical outcomes. One approach, adapted from methods used for analogous cyclohexanol derivatives , includes:

-

Resolution of Racemic Intermediates: Chiral resolution using ephedrine salts to isolate enantiomerically pure precursors .

-

Esterification and Demethylation: Conversion of resolved acids to esters, followed by demethylation with boron tribromide to yield hydroxylated intermediates .

-

Base-Catalyzed Rearrangement: Rearrangement of hydroxycarboxylates under basic conditions (e.g., potassium t-butoxide) to install the phenylthio group .

For example, a patented method for a related chiral cyclohexanol derivative employs a Birch reduction-like rearrangement, yielding enantiomerically enriched products. While specific details for trans-2-(Phenylthio)cyclohexanol are scarce, these steps provide a plausible framework for its synthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s stereochemistry makes it a valuable intermediate in drug discovery. For instance, structurally similar cyclohexanol derivatives are used in synthesizing central nervous system (CNS) therapeutics . The phenylthio group may enhance blood-brain barrier permeability, though specific pharmacological studies are needed .

Chiral Catalysis

trans-2-(Phenylthio)cyclohexanol’s rigid cyclohexane backbone and sulfur atom position it as a potential chiral ligand in asymmetric catalysis. Thioether-containing ligands are known to stabilize metal complexes in enantioselective hydrogenation and cross-coupling reactions .

Material Science

Incorporating sulfur into polymer matrices can improve thermal stability and mechanical strength. This compound’s dual functionality (-OH and -S-) may serve as a monomer or cross-linker in advanced materials.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol

| Property | trans-2-(Phenylthio)cyclohexanol | (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol |

|---|---|---|

| Functional Group | -S-C₆H₅ | -C₆H₅ |

| Molecular Weight | 208.32 g/mol | 190.28 g/mol |

| Primary Application | Catalysis, pharmaceuticals | Flavorants, CNS drug intermediates |

The sulfur atom in trans-2-(Phenylthio)cyclohexanol confers distinct electronic and steric properties compared to its phenyl-substituted analog, expanding its utility in sulfur-mediated reactions .

Future Directions

Further research is needed to:

-

Elucidate the compound’s catalytic efficiency in asymmetric synthesis.

-

Explore its biochemical interactions for drug development.

-

Characterize its physical properties (e.g., melting point, solubility).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume